molecular formula C17H16N2O4S B2603594 2,2-Dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione CAS No. 928821-87-8

2,2-Dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione

Cat. No. B2603594
CAS RN: 928821-87-8
M. Wt: 344.39
InChI Key: GOZNRJONTNNVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

The thiazole ring in this compound contributes to its antioxidant activity. Thiazoles have been studied extensively for their ability to scavenge free radicals and protect cells from oxidative damage. Researchers have explored derivatives of this compound as potential antioxidants, which could find applications in health supplements or functional foods .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. By modulating pain pathways and reducing inflammation, compounds like this one may contribute to pain management and the treatment of inflammatory conditions .

Antimicrobial and Antifungal Activity

Thiazoles exhibit antimicrobial and antifungal properties. Researchers have investigated their potential as novel drug candidates against bacterial and fungal infections. This compound’s unique structure could be harnessed for developing more effective antimicrobial agents .

Antiviral Potential

Given the ongoing global health challenges, antiviral research remains critical. Thiazole-based compounds have been explored for their antiviral activity. Investigating this compound’s effects against specific viruses could lead to valuable insights for drug development .

Neuroprotective Applications

The thiazole ring’s presence suggests possible neuroprotective effects. Researchers have studied thiazole derivatives for their ability to enhance neuronal survival, potentially aiding in neurodegenerative disease management .

Antitumor and Cytotoxic Properties

Thiazoles have been investigated as potential antitumor agents. Their cytotoxic effects on cancer cells make them interesting candidates for chemotherapy. This compound’s unique structure may offer advantages in terms of selectivity and reduced side effects .

Chemical Reaction Accelerators

Beyond biological applications, thiazoles serve as essential building blocks in organic synthesis. They act as catalysts or accelerators in various chemical reactions, facilitating the formation of complex molecules .

Sulfur Drugs and Biocides

Thiazoles are parent compounds for sulfur drugs and biocides. These derivatives play a crucial role in controlling microbial growth and preventing infections in various settings .

properties

IUPAC Name

2,2-dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-10-4-6-11(7-5-10)13-9-24-16(19-13)18-8-12-14(20)22-17(2,3)23-15(12)21/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZNRJONTNNVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC(OC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.